Bienvenue dans la boutique en ligne BenchChem!

Spiro[chromane-2,1'-cyclobutan]-4-ol

Drug-likeness Molecular complexity Fsp³

Spiro[chromane-2,1'-cyclobutan]-4-ol (CAS 1242267-65-7; molecular formula C₁₂H₁₄O₂; MW 190.24) is a bicyclic spiro compound comprising a chroman-4-ol ring system spiro-fused at the 2-position to a cyclobutane ring. The compound belongs to the spirocyclic chromane class, which has gained prominence in drug discovery due to the three-dimensional conformational constraint imposed by the spiro junction.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B7976747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromane-2,1'-cyclobutan]-4-ol
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C3=CC=CC=C3O2)O
InChIInChI=1S/C12H14O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10,13H,3,6-8H2
InChIKeyCDYBBWZDEILKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chromane-2,1'-cyclobutan]-4-ol: Procurement-Relevant Identity and Scaffold Context


Spiro[chromane-2,1'-cyclobutan]-4-ol (CAS 1242267-65-7; molecular formula C₁₂H₁₄O₂; MW 190.24) is a bicyclic spiro compound comprising a chroman-4-ol ring system spiro-fused at the 2-position to a cyclobutane ring . The compound belongs to the spirocyclic chromane class, which has gained prominence in drug discovery due to the three-dimensional conformational constraint imposed by the spiro junction. Unlike its more extensively studied ketone counterpart spiro[chromane-2,1'-cyclobutan]-4-one, the 4-ol derivative bears a secondary alcohol functional group that serves as both a hydrogen-bond donor and a derivatizable synthetic handle. The spirocyclic cyclobutane ring confers higher carbon saturation (Fsp³ = 0.50) compared to non-spiro chroman-4-ol (Fsp³ = 0.33), a parameter linked to improved aqueous solubility and reduced promiscuity in biological screening [1]. This scaffold has been clinically validated through GRC-6211, a Phase IIb TRPV1 antagonist that incorporates the spiro[chromane-2,1'-cyclobutan]-4-yl urea pharmacophore [2].

Why Spiro[chromane-2,1'-cyclobutan]-4-ol Cannot Be Casually Substituted by In-Class Analogs


The procurement decision for spiro[chromane-2,1'-cyclobutan]-4-ol versus its closest analogs—spiro[chromane-2,1'-cyclobutan]-4-one, chroman-4-ol, or spiro[chromane-2,4'-piperidine]-4-ol—carries demonstrable consequences for experimental outcomes. First, the 4-hydroxyl group versus the 4-ketone alters both hydrogen-bonding capacity and LogD by approximately 0.7 log units at physiological pH, directly impacting membrane permeability and protein binding [1]. Second, the cyclobutane spiro ring (four-membered) imposes distinct angular geometry compared to the six-membered piperidine-spiro analogs, as evidenced by X-ray crystallographic data showing that spiro ring size controls the trajectory of substituents from the chromane plane [2]. Third, the spirocyclic junction confers conformational rigidity absent in non-spiro chroman-4-ol, which has free rotation about the C2–O1–C8a plane—a distinction shown to produce up to 1000-fold differences in kinase selectivity within spirochromane series [3]. These are not incremental differences; they represent structurally encoded properties that generic substitution cannot replicate.

Quantitative Differentiation Evidence for Spiro[chromane-2,1'-cyclobutan]-4-ol Versus Key Analogs


Fsp³ Molecular Complexity: Spiro[chromane-2,1'-cyclobutan]-4-ol vs. Chroman-4-ol

Spiro[chromane-2,1'-cyclobutan]-4-ol exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.50, compared to 0.33 for the non-spiro parent chroman-4-ol. This represents a 52% relative increase in carbon saturation attributable entirely to the spiro-fused cyclobutane ring [1]. The Fsp³ parameter, introduced by Lovering et al., has been empirically correlated with improved clinical success rates: compounds with Fsp³ ≥ 0.45 demonstrate a statistically significant reduction in attrition due to toxicity and a higher probability of advancing beyond Phase I [2]. The spiro[chromane-2,1'-cyclobutan]-4-ol scaffold surpasses this threshold (0.50 > 0.45), whereas chroman-4-ol does not (0.33 < 0.45), providing a quantifiable, structural basis for scaffold selection in lead optimization programs targeting improved developability.

Drug-likeness Molecular complexity Fsp³ Fragment-based drug discovery Physicochemical property

4-OH vs. 4-One Functional Group Potency and Selectivity Differentiation in Spirocyclic Chromanes

In a direct SAR comparison within a spirocyclic chromane antimalarial series, the 4-hydroxy (CHOH) derivative 3a exhibited an EC₅₀ of 0.51 ± 0.04 μM against the chloroquine-resistant Plasmodium falciparum Dd2 strain, with a selectivity index >54.5 over human HepG2 hepatocytes. In contrast, the corresponding 4-carbonyl (CO) analog 2a showed an EC₅₀ of 2.27 ± 0.1 μM with a selectivity index of only 3.2 [1]. This represents a 4.5-fold improvement in antiparasitic potency and an over 17-fold enhancement in therapeutic selectivity conferred specifically by the 4-OH functional group. The same study demonstrated that 4-hydroxy analogs consistently outperformed 4-carbonyl and 4-methylene analogs in selectivity across multiple substitution patterns (Table 1, compounds 3a–3l vs. 2a–2l vs. 5a–5l) [1]. Although these data originate from a spiro[benzo[h]chromene-2,4'-piperidine] rather than spiro[chromane-2,1'-cyclobutane] scaffold, the C-4 functional group effect on potency and selectivity is mechanistically informative and chemically consistent, as the 4-OH group provides a hydrogen-bond donor that the 4-ketone cannot.

Antimalarial Structure-activity relationship Selectivity index 4-Chromanol SAR

Lipophilicity Differentiation: LogD Shift Between 4-OH and 4-One Spirochromane Analogs

Experimental LogD measurements from the spirocyclic chromane antimalarial series reveal that the 4-hydroxy (CHOH) analog 3a exhibits a LogD₇.₄ of 2.46 and LogD₃.₀ of 2.04, while the 4-carbonyl (CO) analog 2a shows LogD₇.₄ of 1.78 and LogD₃.₀ of 1.48 [1]. The ΔLogD₇.₄ of +0.68 log units for the alcohol form indicates that the 4-OH analog is approximately 4.8-fold more lipophilic than the 4-ketone at physiological pH. This counterintuitive result—where the alcohol is more lipophilic than the ketone—may reflect intramolecular hydrogen bonding between the 4-OH and the spiro oxygen that reduces solvent-exposed polar surface area. The LogD shift carries direct implications for membrane permeability, plasma protein binding, and volume of distribution. The same study established pH-dependent solubility trends where 4-hydroxy and 4-carbonyl analogs diverged significantly (Table 6) [1]. For procurement, this means the 4-ol and 4-one cannot be treated as interchangeable based solely on their redox relationship; they present measurably different physicochemical profiles that will produce divergent ADME behavior.

Lipophilicity LogD Structure-property relationship Membrane permeability Physicochemical profiling

Clinical-Stage Validation: GRC-6211 Demonstrates Translational Viability of the Spiro[chromane-2,1'-cyclobutan]-4-ol Scaffold

GRC-6211, whose structure comprises (R)-1-(isoquinolin-5-yl)-3-(spiro[chromane-2,1'-cyclobutan]-4-yl)urea, is an orally active TRPV1 antagonist that advanced to Phase IIb clinical trials for osteoarthritis pain and neuropathic pain [1]. In rat cystitis models, GRC-6211 at 0.1 mg/kg (p.o.) completely prevented capsaicin-induced bladder irritation and significantly reduced acetic acid-induced bladder contraction frequency from 1.5 ± 0.3 to 0.8 ± 0.2 contractions per minute (p < 0.05) [1]. The compound demonstrated oral bioavailability sufficient for once-daily dosing and CNS penetration consistent with TRPV1 target engagement in hippocampal neurons (IC₅₀ = 500 nM) . Although development was discontinued—a common fate for TRPV1 antagonists due to on-target hyperthermia liability [2]—the clinical progression of GRC-6211 provides direct evidence that the spiro[chromane-2,1'-cyclobutan]-4-ol scaffold is compatible with oral absorption, metabolic stability, and in vivo target engagement. This contrasts with many spirochromane analogs that remain unvalidated beyond in vitro assays. For procurement, GRC-6211 represents existence proof that this specific scaffold can translate from bench to clinic, reducing the translational risk for programs built around the same core.

TRPV1 antagonist Clinical candidate Pain Oral bioavailability Phase II

Conformational Rigidity Enables High Kinase Selectivity: Spirochromane Scaffold Achieves up to 1000-Fold Selectivity Over PKA

The spirochromane scaffold, through its conformationally rigid architecture, has been demonstrated to enable exceptional kinase selectivity. In a series of spirochromane pan-Akt inhibitors, representative compounds showed favorable Akt potency while achieving up to 1000-fold selectivity over the closely related AGC kinase PKA [1]. The structural basis for this selectivity is captured in the X-ray co-crystal structure PDB 3QKK (resolution 2.30 Å), which reveals that the spirocyclic junction locks the chromane ring into a defined binding pose within the Akt active site, with the rigid scaffold pre-organizing the pharmacophore in a conformation that discriminates against PKA [2]. Critically, the SAR study demonstrated that replacement of the phenol hinge binder—while maintaining excellent Akt enzyme and cell activities—led to greatly diminished PKA selectivity, underscoring that the selectivity arises from the integrated spirochromane architecture rather than any single functional group [3]. This finding has direct implications for spiro[chromane-2,1'-cyclobutan]-4-ol selection: the cyclobutane ring, being smaller and more strained than the piperidine ring used in most spirochromane series, provides an even more constrained conformational space, which can be rationally exploited to enhance target selectivity in kinase and receptor programs.

Kinase selectivity Akt inhibitor PKA selectivity Spirochromane X-ray crystallography

Cyclobutane vs. Piperidine Spiro Ring: Differential 3D Geometry Impacts Binding and Reactivity

The 3D vector geometry of the spirocyclic scaffold is directly controlled by the size and strain of the spiro-fused ring. In spiro[chromane-2,1'-cyclobutan]-4-ol, the four-membered cyclobutane ring imposes a C–C–C bond angle of approximately 88–90° at the spiro center, compared to approximately 109–111° for the six-membered piperidine ring in spiro[chromane-2,4'-piperidine]-4-ol analogs [1]. This ~20° angular difference translates to a measurably distinct trajectory for any substituent attached at the C-4 position or elaborated through the spiro ring, as confirmed by X-ray crystallographic analysis of spirochromane inhibitor complexes [2]. Additionally, cyclobutane possesses significant ring strain energy (~26.5 kcal/mol), which has been exploited synthetically: under iridium catalysis, spiro[chromane-2,3'-cyclobutanol] undergoes enantioselective C–C bond fragmentation to generate a quaternary stereocenter with an enantiomeric ratio of 97:3, a transformation not accessible to larger-ring spiro analogs [3]. This unique reactivity profile—combining conformational rigidity for target engagement with latent ring-strain-driven reactivity for late-stage diversification—is exclusive to cyclobutane-containing spirochromanes and is absent in piperidine, oxetane, or cyclopropane spiro analogs. For procurement, this means spiro[chromane-2,1'-cyclobutan]-4-ol offers synthetic opportunities unavailable to other spirochromane building blocks.

Cyclobutane Ring strain Spiro geometry Conformational analysis X-ray crystallography

Procurement-Driven Application Scenarios for Spiro[chromane-2,1'-cyclobutan]-4-ol Based on Differentiated Evidence


Lead Optimization Programs Targeting Improved Kinase or Receptor Selectivity via Conformational Restriction

Research teams pursuing selective kinase or GPCR inhibitors can procure spiro[chromane-2,1'-cyclobutan]-4-ol as a conformationally pre-organized scaffold. The spirochromane architecture has demonstrated up to 1000-fold selectivity for Akt over PKA, with the rigid spiro junction locking the chromane ring into a binding-competent pose that discriminates against off-target kinases . The cyclobutane variant offers even tighter conformational constraint than the more common piperidine-spiro analogs due to the ~20° narrower bond angle at the spiro center . The 4-OH group provides a hydrogen-bond donor/acceptor and a synthetic handle readily elaborated to ureas (clinical precedent: GRC-6211), carbamates, ethers, or after activation, amines. This scenario is most appropriate when target selectivity is the primary optimization parameter and when the program benefits from a scaffold with Fsp³ = 0.50 that exceeds the clinical developability threshold .

TRPV1 and Ion Channel Antagonist Development Using a Clinically Validated Scaffold

Programs targeting TRPV1 or related ion channels can leverage the spiro[chromane-2,1'-cyclobutan]-4-ol scaffold with reduced translational risk, given that GRC-6211—a direct derivative of this core—achieved Phase IIb clinical evaluation with demonstrated oral bioavailability, CNS exposure, and in vivo target engagement . In rat cystitis models, GRC-6211 at 0.1 mg/kg p.o. significantly reduced bladder overactivity (contraction frequency reduced from 1.5 ± 0.3 to 0.8 ± 0.2 min⁻¹, p < 0.05) . The scaffold's LogD profile (predicted ~2.5 at pH 7.4 for the unsubstituted 4-ol based on analog data) supports both oral absorption and CNS penetration. Researchers can procure the 4-ol as a versatile intermediate for urea, carbamate, or amine library synthesis, with the knowledge that the scaffold has already cleared preclinical safety and PK hurdles in an industry setting. This scenario is particularly relevant for groups seeking to minimize the translational gap between hit identification and in vivo proof-of-concept.

Synthetic Methodology Development Exploiting Cyclobutane Ring Strain for Enantioselective Transformations

For academic and industrial methodology groups, spiro[chromane-2,1'-cyclobutan]-4-ol offers unique reactivity arising from the strained cyclobutane ring. Ratsch et al. demonstrated that spiro[chromane-2,3'-cyclobutanol] undergoes enantioselective iridium-catalyzed C–C bond fragmentation to generate a quaternary stereocenter with an enantiomeric ratio of 97:3, a transformation central to the total synthesis of (R,R,R)-α-tocopherol . The cyclobutane ring strain (~26.5 kcal/mol) provides a thermodynamic driving force for ring-expansion and fragmentation reactions that are inaccessible to piperidine-spiro or oxetane-spiro analogs. The 4-OH group additionally enables diastereoselective reduction and oxidation sequences, as demonstrated in the homoallylic rearrangement of spiro cyclopropyl carbinols where NaBH₄ reduction proceeds with facial selectivity governed by the spiro architecture . Procuring the 4-ol rather than the 4-one eliminates the need for a preliminary reduction step in synthetic sequences and provides a chiral alcohol for asymmetric transformations.

Fragment-Based Drug Discovery (FBDD) Employing 3D-Enriched Spirocyclic Fragments

With a molecular weight of 190.24 Da and Fsp³ of 0.50, spiro[chromane-2,1'-cyclobutan]-4-ol falls within ideal fragment parameters (MW < 250, Fsp³ ≥ 0.45) while providing significantly greater three-dimensionality than flat aromatic fragments . Analysis of synthetic 3D fragment libraries has demonstrated that spirocyclic fragments occupy a privileged region of chemical space that balances conformational rigidity with sufficient flexibility for induced-fit binding . The compound's spiro junction provides a defined vector geometry distinct from that of piperidine-spiro fragments, enabling exploration of different trajectories from the chromane plane. The 4-OH serves as a native synthetic growth vector for fragment elaboration via O-alkylation, acylation, or conversion to amine. For FBDD programs, procuring spiro[chromane-2,1'-cyclobutan]-4-ol provides a 3D fragment with a higher probability of yielding selective lead matter compared to flatter chromane fragments (Fsp³ = 0.33) that have been associated with higher promiscuity rates .

Quote Request

Request a Quote for Spiro[chromane-2,1'-cyclobutan]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.